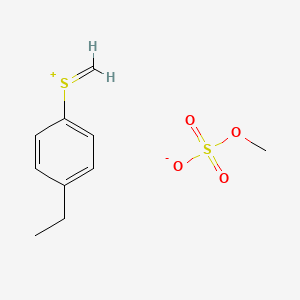
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-: is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and an oxazinone precursor, cyclization can be induced by heating in the presence of a catalyst.
Condensation Reactions: Another approach is the condensation of a pyrazole derivative with an oxazinone compound. This reaction typically requires a dehydrating agent and is conducted under reflux conditions.
Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals for coatings and adhesives.
作用机制
Molecular Targets and Pathways:
- The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.
- It can interfere with metabolic pathways, leading to the inhibition of key biological processes.
- The exact mechanism of action often depends on the specific application and the target organism or system.
相似化合物的比较
Pyrazolo(3,4-d)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of an oxazine ring.
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Similar pyrazole core but different substituents.
Uniqueness:
- The presence of both pyrazole and oxazine rings in Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl- makes it unique compared to other heterocyclic compounds.
- Its specific substitution pattern (1-methyl-6-phenyl) contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
115445-69-7 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
1-methyl-6-phenylpyrazolo[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-10-9(7-13-15)12(16)17-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
PVIFLCBSYLLXHU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)C(=O)OC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



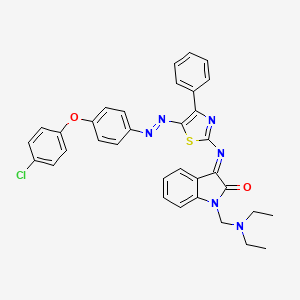
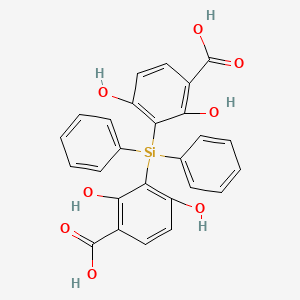
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)

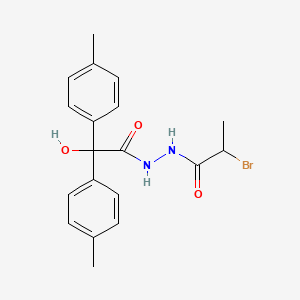
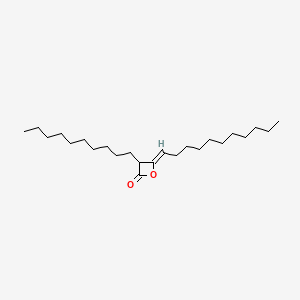
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)





